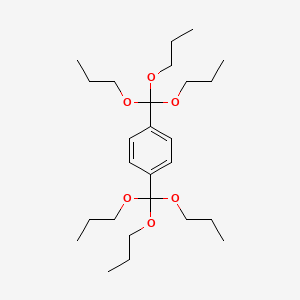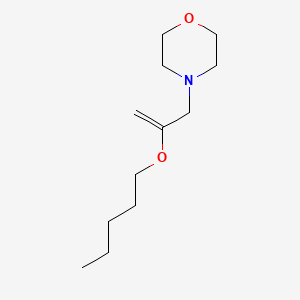
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid is an organic compound that features both an alcohol and a carbamic acid functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications. The compound’s structure includes a phenyl ring substituted with a methyl group and a propanol chain, which contributes to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenoxy)propan-2-ol typically involves the reaction of 4-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. This reaction forms an intermediate, which is then treated with a reducing agent like lithium aluminum hydride to yield the final product. The reaction conditions generally require controlled temperatures and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Methylphenoxy)propan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methylphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenyl ring and carbamic acid group allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. These interactions can lead to changes in cellular pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Methylphenoxy)propan-2-ol
- 1-(4-Methoxyphenoxy)propan-2-ol
- 1-Phenoxy-2-propanol
Uniqueness
1-(4-Methylphenoxy)propan-2-ol;phenylcarbamic acid is unique due to the presence of both the methylphenoxy and carbamic acid groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
65387-57-7 |
|---|---|
Molekularformel |
C17H21NO4 |
Molekulargewicht |
303.35 g/mol |
IUPAC-Name |
1-(4-methylphenoxy)propan-2-ol;phenylcarbamic acid |
InChI |
InChI=1S/C10H14O2.C7H7NO2/c1-8-3-5-10(6-4-8)12-7-9(2)11;9-7(10)8-6-4-2-1-3-5-6/h3-6,9,11H,7H2,1-2H3;1-5,8H,(H,9,10) |
InChI-Schlüssel |
OUOIMVDDTFSCSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(C)O.C1=CC=C(C=C1)NC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)





![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
![2-[1-(4-Chlorophenyl)-3,3-bis(methylsulfanyl)prop-2-enylidene]propanedinitrile](/img/structure/B14485295.png)


![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)


